molecular formula C37H49N5O13S2 B6301107 CalFluor 488 Azide CAS No. 1798305-98-2

CalFluor 488 Azide

Cat. No.: B6301107
CAS No.: 1798305-98-2
M. Wt: 835.9 g/mol
InChI Key: SBSDHAKNPDGNRX-UHFFFAOYSA-N
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Description

CalFluor 488 Azide is a water-soluble fluorogenic azide probe. It is activated by copper-catalyzed or metal-free click reactions and is not fluorescent until it reacts with alkynes . This compound is widely used in various scientific research fields due to its unique properties.

Mechanism of Action

Target of Action

CalFluor 488 Azide is a fluorogenic azide probe . Its primary targets are alkyne-tagged molecules . Alkynes are a group of organic compounds that contain a carbon-carbon triple bond. They are often used in bioconjugation reactions to label biomolecules for visualization and tracking.

Mode of Action

This compound interacts with its targets through a Cu-catalyzed or metal-free click reaction . This reaction is a type of chemical reaction where a carbon compound with a terminal alkyne group reacts with an azide compound to form a triazole . The click reaction is highly selective, efficient, and biocompatible, making it ideal for labeling biomolecules in complex biological systems.

Biochemical Pathways

The click reaction between this compound and alkyne-tagged molecules results in the formation of a green fluorescent triazole derivative . This derivative can be detected using fluorescence microscopy, allowing for the visualization of the labeled biomolecules. The exact biochemical pathways affected by this process would depend on the specific biomolecules being labeled.

Pharmacokinetics

This compound is a water-soluble probe , which suggests it can be easily distributed in aqueous biological environments.

Result of Action

The result of this compound’s action is the fluorescence of the labeled biomolecules . This fluorescence can be detected and quantified, providing a powerful tool for studying the location, movement, and interactions of the labeled biomolecules in biological systems.

Action Environment

The action of this compound is influenced by environmental factors such as the presence of copper ions for the Cu-catalyzed click reaction . Additionally, the probe’s fluorescence is best matched for the 488 nm laser lines, which are commonly used in fluorescence microscopy . Therefore, the equipment and conditions used for visualization can also impact the probe’s efficacy and stability.

Properties

IUPAC Name

3-[2-[2-[4-azido-5-[2-[2-[dimethyl(3-sulfonatopropyl)azaniumyl]ethoxy]ethoxy]-2-(3-hydroxy-6-oxoxanthen-9-yl)phenoxy]ethoxy]ethyl-dimethylazaniumyl]propane-1-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H49N5O13S2/c1-41(2,11-5-21-56(45,46)47)13-15-51-17-19-53-33-26-36(54-20-18-52-16-14-42(3,4)12-6-22-57(48,49)50)32(39-40-38)25-31(33)37-29-9-7-27(43)23-34(29)55-35-24-28(44)8-10-30(35)37/h7-10,23-26H,5-6,11-22H2,1-4H3,(H-2,43,44,45,46,47,48,49,50)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSDHAKNPDGNRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCCS(=O)(=O)[O-])CCOCCOC1=CC(=C(C=C1C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)N=[N+]=[N-])OCCOCC[N+](C)(C)CCCS(=O)(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H49N5O13S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

835.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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